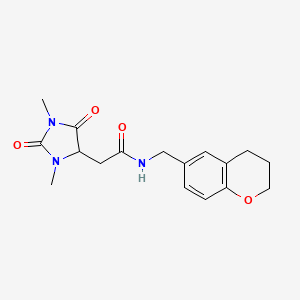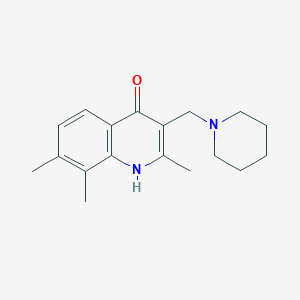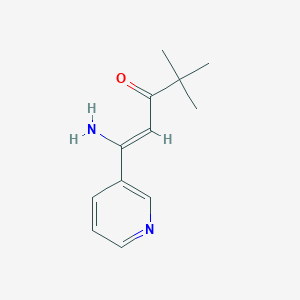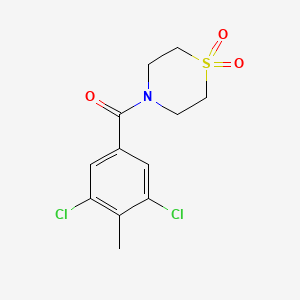
N-(3,4-dihydro-2H-chromen-6-ylmethyl)-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to "N-(3,4-dihydro-2H-chromen-6-ylmethyl)-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide" often involves multi-step chemical reactions, starting with basic building blocks such as chromene derivatives and imidazolidine derivatives. For instance, compounds like 3-((2E)-3(aryl)prop-2-enoyl)-2H-chromen-2-one have been synthesized from 4-hydroxy coumarin, which could be a starting point for synthesizing the target compound by further modification and coupling with an appropriate imidazolidine derivative (Al-ayed, 2011).
Molecular Structure Analysis
The molecular structure of such compounds typically features a chromene core, which is known for its stability and versatile chemical reactivity, coupled with an imidazolidine ring, which adds further complexity to the molecule. The chromene component may contribute to the molecule's photophysical properties, while the imidazolidine ring could introduce potential biological activity. Detailed structural analysis, including NMR and X-ray crystallography, can provide insights into the conformation and electronic distribution within the molecule.
Chemical Reactions and Properties
Compounds with a chromene and imidazolidine backbone are involved in various chemical reactions, leveraging the reactive sites on both the chromene and imidazolidine units. They can undergo electrophilic substitutions, nucleophilic additions, and cycloaddition reactions, among others. The presence of acetamide functional groups further enhances the molecule's reactivity, allowing for additional modifications and functionalizations.
Physical Properties Analysis
The physical properties of "this compound" would be influenced by its molecular structure. The compound is expected to exhibit solid-state properties typical of organic compounds, such as melting point, solubility in various solvents, and crystalline structure, which can be determined using techniques like differential scanning calorimetry (DSC) and solubility tests.
Chemical Properties Analysis
The chemical properties of this compound are likely to include its acidity or basicity (pKa), stability under different conditions, and reactivity towards various reagents. For example, compounds with imidazolidine and chromene units have shown varying pKa values, indicating their acidic or basic nature, which could influence their chemical behavior in different environments (Duran & Canbaz, 2013).
Propriétés
IUPAC Name |
N-(3,4-dihydro-2H-chromen-6-ylmethyl)-2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-19-13(16(22)20(2)17(19)23)9-15(21)18-10-11-5-6-14-12(8-11)4-3-7-24-14/h5-6,8,13H,3-4,7,9-10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEYCBVDYNMEKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(=O)N(C1=O)C)CC(=O)NCC2=CC3=C(C=C2)OCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-fluoro-2-methyl-N-1-oxaspiro[4.4]non-3-yl-4-quinolinecarboxamide](/img/structure/B5602199.png)
![4-bromo-N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5602206.png)
![N'-(3-methoxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B5602214.png)

![3-(1-ethyl-1H-imidazol-2-yl)-1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5602239.png)

![5-{[2,5-bis(methoxycarbonyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5602250.png)
![2-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}imidazo[1,2-a]pyridine](/img/structure/B5602265.png)
![1-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}azepane](/img/structure/B5602268.png)
![(1S*,5R*)-3-{[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5602272.png)
![2-{[(3-chloro-4-fluorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B5602279.png)
![5-{2-[4-(4-fluorobenzyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5602285.png)